molecular formula C10H12N4O4 B12784472 Cytidine, 3'-cyano-3'-deoxy- CAS No. 121055-70-7

Cytidine, 3'-cyano-3'-deoxy-

Cat. No.: B12784472
CAS No.: 121055-70-7
M. Wt: 252.23 g/mol
InChI Key: VOLULCZCNIOZLQ-SQEXRHODSA-N
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Description

Cytidine, 3’-cyano-3’-deoxy-: is a nucleoside analog, which is a modified form of cytidine. This compound is characterized by the presence of a cyano group (-CN) at the 3’ position of the sugar moiety, replacing the hydroxyl group (-OH) typically found in natural cytidine. This modification imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cytidine, 3’-cyano-3’-deoxy- typically involves the protection of the hydroxyl groups on the sugar moiety, followed by the introduction of the cyano group at the 3’ position. One common method involves the use of tert-butyl dimethyl chloro silane for the protection of the hydroxyl groups, followed by reaction with tetra-o-acetyl-d-ribose. The final step involves ammonolysis to obtain the desired product .

Industrial Production Methods: Industrial production of Cytidine, 3’-cyano-3’-deoxy- may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that ensure high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, with minimal waste generation .

Chemical Reactions Analysis

Types of Reactions: Cytidine, 3’-cyano-3’-deoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Cytidine, 3’-cyano-3’-deoxy- involves its incorporation into DNA, where it can cause premature chain termination during DNA synthesis. This leads to the inhibition of DNA replication and repair, ultimately resulting in cell cycle arrest and apoptosis. The compound targets enzymes involved in nucleoside metabolism, such as cytidine deaminase and deoxycytidine kinase, which play crucial roles in its activation and inactivation .

Comparison with Similar Compounds

Uniqueness: Cytidine, 3’-cyano-3’-deoxy- is unique due to the presence of the cyano group at the 3’ position, which imparts distinct chemical and biological properties. This modification allows for specific interactions with enzymes and metabolic pathways that are not observed with other nucleoside analogs .

Properties

CAS No.

121055-70-7

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile

InChI

InChI=1S/C10H12N4O4/c11-3-5-6(4-15)18-9(8(5)16)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17)/t5-,6-,8-,9-/m1/s1

InChI Key

VOLULCZCNIOZLQ-SQEXRHODSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)C#N)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)C#N)O

Origin of Product

United States

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